molecular formula C10H9NO2 B13706475 6-(hydroxymethyl)isoquinolin-1(2H)-one CAS No. 1150618-25-9

6-(hydroxymethyl)isoquinolin-1(2H)-one

Cat. No.: B13706475
CAS No.: 1150618-25-9
M. Wt: 175.18 g/mol
InChI Key: FKFXUWDUOXXNQC-UHFFFAOYSA-N
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Description

Classification and Structural Significance within Isoquinolinone Chemistry

6-(hydroxymethyl)isoquinolin-1(2H)-one belongs to the class of nitrogen-containing heterocyclic compounds known as isoquinolinones. Structurally, it is a derivative of isoquinoline (B145761), a benzopyridine composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The "-one" suffix indicates the presence of a carbonyl group, and the "1(2H)" designation specifies that this carbonyl is at position 1, with the nitrogen atom at position 2 holding a hydrogen, forming a lactam (a cyclic amide).

The core of the molecule is the isoquinolin-1(2H)-one scaffold, which is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. nih.govresearchgate.net The significance of this particular compound is further defined by its substituent: a hydroxymethyl group (-CH2OH) at the 6-position of the benzene ring. This functional group can participate in hydrogen bonding and can serve as a synthetic handle for further molecular elaboration, influencing the compound's solubility, reactivity, and potential biological interactions.

PropertyData
Molecular Formula C₁₀H₉NO₂
IUPAC Name 6-(hydroxymethyl)isoquinolin-1(2H)-one
Parent Scaffold Isoquinolin-1(2H)-one nih.govnist.gov
Key Functional Groups Lactam, Hydroxymethyl, Aromatic System

Historical Development of Synthetic Approaches to Isoquinolinone Scaffolds

The synthesis of the isoquinoline and isoquinolinone core has been a subject of study for over a century. wikipedia.org Early methods focused on the construction of the heterocyclic ring system through electrophilic aromatic substitution, often requiring harsh reaction conditions and being limited to electron-rich starting materials. researchgate.net These classical methods laid the essential groundwork for all subsequent synthetic chemistry in this area.

Several key named reactions form the historical foundation for isoquinoline synthesis:

Bischler–Napieralski Reaction: This method involves the acid-catalyzed cyclization of a β-phenylethylamine amide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline or isoquinolinone. wikipedia.orgpharmaguideline.com

Pictet-Spengler Reaction: In this reaction, a β-phenylethylamine is condensed with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization to yield a tetrahydroisoquinoline. wikipedia.orgpharmaguideline.com This is a versatile method for producing precursors to isoquinolinones.

Pomeranz–Fritsch Reaction: This synthesis uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532), which react in the presence of acid to form the isoquinoline ring directly. wikipedia.orgresearchgate.net

These foundational strategies, while historically significant, often suffer from drawbacks such as low yields and a narrow scope of application. researchgate.net This has driven the development of more modern and efficient synthetic routes.

Historical Synthesis MethodDescription
Bischler–Napieralski Acid-catalyzed cyclization of β-phenylethylamine amides. pharmaguideline.com
Pictet-Spengler Acid-catalyzed cyclization of an imine formed from a β-phenylethylamine and an aldehyde. pharmaguideline.com
Pomeranz–Fritsch Reaction of a benzaldehyde with an aminoacetoaldehyde acetal in acid. wikipedia.org

Current Research Landscape and Academic Importance of Substituted Isoquinolinones

The isoquinolinone framework is a cornerstone of modern medicinal chemistry and natural product synthesis. nih.govnih.gov Isoquinoline alkaloids, many of which feature the isoquinolinone core, are a large and diverse family of natural products with a wide array of biological activities. rsc.orgresearchgate.net This has cemented the academic importance of substituted isoquinolinones as key building blocks and targets for synthetic chemists.

Current research is intensely focused on synthesizing novel isoquinolinone derivatives to explore their therapeutic potential. researchgate.net These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties. researchgate.netresearchgate.net The ability to introduce various substituents at different positions on the isoquinolinone scaffold allows for the fine-tuning of a molecule's properties to optimize its activity against specific biological targets. nih.gov The academic pursuit is not only to discover new bioactive molecules but also to develop efficient and sustainable synthetic methods for their construction. researchgate.net

Overview of Advanced Methodological Frameworks Applied to the Study of 6-(hydroxymethyl)isoquinolin-1(2H)-one and its Derivatives

The study of 6-(hydroxymethyl)isoquinolin-1(2H)-one and related compounds benefits from a host of advanced methodological frameworks that span synthesis, characterization, and computational analysis.

Modern Synthetic Methodologies: Contemporary synthetic chemistry has moved beyond classical methods, employing more sophisticated and efficient strategies. Transition-metal catalysis, for instance, plays a pivotal role in modern isoquinolinone synthesis. nih.govresearchgate.net Reactions involving catalysts based on palladium, copper, or rhodium enable C-H activation and annulation strategies that can construct the isoquinolinone core under milder conditions and with greater functional group tolerance. nih.gov Furthermore, visible-light-induced cascade reactions have emerged as a green and powerful tool for synthesizing complex heterocyclic systems like benzoimidazo[2,1-a]isoquinolinones. nih.gov

Analytical and Spectroscopic Techniques: The precise characterization of 6-(hydroxymethyl)isoquinolin-1(2H)-one and its derivatives relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed molecular structure, while Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides accurate molecular weight and fragmentation data. nih.gov

Computational and Modeling Frameworks: In addition to experimental work, computational chemistry provides deep insights into the properties and potential activities of isoquinolinone derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are employed to understand how specific structural features influence biological activity. rsc.org By creating computational models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can predict the activity of new derivatives, thereby guiding the design of more potent and selective compounds. rsc.org These models are crucial for rational drug design and for understanding the mode of action of these molecules at a molecular level. rsc.org

Properties

IUPAC Name

6-(hydroxymethyl)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-5,12H,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFXUWDUOXXNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653977
Record name 6-(Hydroxymethyl)isoquinolin-1(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150618-25-9
Record name 6-(Hydroxymethyl)-1(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150618-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Hydroxymethyl)isoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 6 Hydroxymethyl Isoquinolin 1 2h One

Established Synthetic Routes to the Core Isoquinolin-1(2H)-one Scaffold

The construction of the fundamental isoquinolin-1(2H)-one structure can be achieved through various established synthetic strategies, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Classical Cyclization Reactions

Traditional methods for the synthesis of the isoquinolin-1(2H)-one scaffold often rely on intramolecular cyclization reactions of appropriately substituted precursors. These methods, while foundational, are effective for accessing a range of derivatives.

One of the most venerable methods is the Bischler-Napieralski reaction , which typically involves the cyclization of β-arylethylamides in the presence of a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. A modification of this approach can lead to isoquinolin-1(2H)-ones.

Another classical approach is the Pomeranz–Fritsch–Bobbitt cyclization . This reaction involves the acid-catalyzed cyclization of a Schiff base derived from an aminoacetal and a benzaldehyde (B42025) derivative. This method has been instrumental in the synthesis of various isoquinoline (B145761) alkaloids and their derivatives.

Palladium-Catalyzed Coupling Strategies

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for the construction of complex molecular architectures. These strategies offer high efficiency and functional group tolerance for the synthesis of isoquinolin-1(2H)-ones.

A notable approach involves the palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters. This method provides access to various substituted 3,4-dihydroisoquinolin-1(2H)-ones with good yields and high regioselectivity under relatively mild conditions. The catalytic cycle is proposed to proceed through a five-membered cyclopalladation intermediate.

Another strategy employs a palladium-catalyzed cascade oxidative addition for the construction of isoquinolinone derivatives. This one-pot synthesis can involve the carbopalladation of an allenamide to form an isoquinolinone intermediate, which can be further functionalized.

CatalystReactantsProductKey Features
Pd(OAc)₂N-methoxybenzamide, 2,3-allenoic acid ester3,4-dihydroisoquinolin-1(2H)-oneHigh regioselectivity, mild conditions
Palladium CatalystAllenamide, AldehydeIsoquinolinone with quaternary carbonCascade oxidative addition, one-pot synthesis

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained significant attention due to their efficiency in building molecular complexity in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the isoquinolin-1(2H)-one scaffold.

One such approach is the Castagnoli–Cushman reaction , which can be utilized to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives. This reaction involves the condensation of a homophthalic anhydride, an aldehyde, and an amine.

The Ugi four-component reaction (Ugi-4CR) has also been adapted for the synthesis of isoquinolin-1(2H)-ones. This can be followed by a post-cyclization strategy to yield the desired heterocyclic core. For instance, Ugi adducts can undergo intramolecular cyclization to form the isoquinolinone ring system.

Reaction NameComponentsProductKey Features
Castagnoli–Cushman reactionHomophthalic anhydride, Aldehyde, Amine3,4-dihydroisoquinolin-1(2H)-one derivativeConvergent synthesis
Ugi-4CR followed by cyclizationIsocyanide, Aldehyde, Amine, Carboxylic acidIsoquinolin-1(2H)-one derivativeHigh diversity, step economy

Targeted Synthesis of the Hydroxymethyl Moiety on the Isoquinolinone Ring System

The introduction of a hydroxymethyl group at a specific position on the isoquinolinone ring, particularly at C6, requires precise control of regioselectivity. This can be achieved either by functionalizing a pre-existing isoquinolinone core or by carrying the functional group through the cyclization process.

Regioselective Functionalization Strategies

Regioselective C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic scaffolds, avoiding the need for pre-functionalized substrates.

A significant development in this area is the ruthenium(II)-catalyzed C-H hydroxymethylation . While demonstrated on isoquinolines, this methodology can be conceptually applied to the isoquinolin-1(2H)-one system. The reaction utilizes paraformaldehyde as the hydroxymethyl source and proceeds with high regioselectivity, often directed by a coordinating group on the substrate. For isoquinolines, the C-H bond at the C7 position is often selectively functionalized. Achieving C6 selectivity on an isoquinolin-1(2H)-one would depend on the directing group and the electronic nature of the substrate.

Post-Cyclization Hydroxymethylation Reactions

An alternative to direct C-H functionalization is the introduction of the hydroxymethyl group after the isoquinolinone ring has been formed. This typically involves the conversion of another functional group at the C6 position.

For example, a 6-bromo-isoquinolin-1(2H)-one can serve as a versatile intermediate. The bromo group can be converted to a hydroxymethyl group through a two-step sequence:

Formylation: A palladium-catalyzed formylation reaction (e.g., using carbon monoxide and a hydride source) can introduce a formyl group at the C6 position.

Reduction: The resulting 6-formyl-isoquinolin-1(2H)-one can then be selectively reduced to the corresponding 6-(hydroxymethyl)isoquinolin-1(2H)-one using a mild reducing agent such as sodium borohydride.

Another approach involves starting with a precursor that already contains a protected hydroxymethyl group or a group that can be easily converted to it. For instance, a starting benzonitrile (B105546) derivative with a protected hydroxymethyl group at the appropriate position can be used in the cyclization reactions described in section 2.1. Subsequent deprotection would then reveal the desired 6-(hydroxymethyl)isoquinolin-1(2H)-one. A patent describes a process for preparing 6-substituted-1-(2H)-isoquinolinones starting from a substituted 2-methyl-4-halo benzonitrile, which can be adapted to introduce a hydroxymethyl precursor. google.com

StrategyPrecursorReagentsProduct
C-H HydroxymethylationIsoquinolin-1(2H)-oneRu(II) catalyst, Paraformaldehyde6-(hydroxymethyl)isoquinolin-1(2H)-one
Formylation-Reduction6-bromo-isoquinolin-1(2H)-one1. Pd catalyst, CO, Hydride source; 2. NaBH₄6-(hydroxymethyl)isoquinolin-1(2H)-one
Cyclization with Functionalized PrecursorSubstituted benzonitrile with protected hydroxymethyl groupCyclization reagents6-(hydroxymethyl)isoquinolin-1(2H)-one (after deprotection)

Novel Synthetic Route Development for 6-(hydroxymethyl)isoquinolin-1(2H)-one and its Analogues

The development of novel synthetic routes to access 6-(hydroxymethyl)isoquinolin-1(2H)-one and its analogues is driven by the need for efficient and versatile methods to introduce structural diversity. Modern synthetic strategies often focus on atom and step economy, employing catalytic systems to construct the isoquinolinone core with desired functionalities. mdpi.com

Transition Metal-Catalyzed Processes for Isoquinolinone Synthesis

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and cobalt, have become powerful tools for the construction of the isoquinolinone skeleton. researchgate.netorganic-chemistry.org These methods often proceed through C-H activation and annulation pathways, offering high regioselectivity and functional group tolerance. nih.gov For the synthesis of a 6-substituted isoquinolinone like 6-(hydroxymethyl)isoquinolin-1(2H)-one, a plausible approach involves the annulation of a meta-substituted benzamide (B126) with an alkyne.

A representative rhodium(III)-catalyzed synthesis could involve the reaction of an N-chloroimine with an alkene under mild, oxidant-free conditions. acs.org This strategy provides a direct route to functionalized isoquinolines which can then be converted to the corresponding isoquinolinones. For instance, a suitably protected 4-(hydroxymethyl)phenyl-derived N-chloroimine could be coupled with an appropriate alkene to construct the heterocyclic core.

Catalyst SystemReactantsKey Features
[Cp*RhCl2]2 / BaseN-Chloroimines and AlkenesMild, oxidant-free conditions, broad substrate compatibility. acs.org
Nickel(0) catalystDiynes and Nitriles[2+2+2] Cocyclization for asymmetric synthesis. acs.org
Palladium catalysto-Iodobenzaldehydes and AlkynesSequential coupling-imination-annulation. organic-chemistry.org

C-H Activation and Functionalization Methodologies

Direct C-H activation and functionalization represent a highly efficient strategy for the synthesis of substituted isoquinolinones, minimizing the need for pre-functionalized starting materials. rsc.org Ruthenium(II)-catalyzed C-H hydroxymethylation of isoquinolines has been demonstrated, offering a potential direct route to introduce the hydroxymethyl group at a specific position. researchgate.net This method utilizes paraformaldehyde as the hydroxymethyl source and proceeds with high regioselectivity.

While direct C-4 alkylation of isoquinolin-1(2H)-ones has been reported, methods for C-6 functionalization are less common but conceptually feasible. researchgate.net A strategy for the synthesis of 6-(hydroxymethyl)isoquinolin-1(2H)-one could involve a directed C-H activation of a pre-formed isoquinolinone core, although regioselectivity would be a critical challenge to overcome.

Exploration of 1,3-Dipolar Cycloadditions and Related Transformations for Isoquinolinone Hybrid Structures

The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In the context of isoquinolinone chemistry, this reaction can be employed to synthesize novel hybrid structures by reacting a 1,3-dipole with an isoquinolinone derivative acting as a dipolarophile, or vice versa. mdpi.com For instance, an isoquinolinone bearing an alkenyl or alkynyl substituent could serve as a dipolarophile in reactions with nitrones, azides, or azomethine ylides to generate fused or spirocyclic isoquinolinone derivatives. mdpi.comyoutube.com

While direct synthesis of the 6-(hydroxymethyl)isoquinolin-1(2H)-one core via a 1,3-dipolar cycloaddition is not a conventional approach, this methodology is highly valuable for the diversification of isoquinolinone scaffolds.

1,3-DipoleDipolarophileResulting Heterocycle
AzideAlkyneTriazole youtube.com
Nitrile OxideAlkyneIsoxazole youtube.com
Nitrile ImineAlkynePyrazole youtube.com
Azomethine YlideAlkenePyrrolidine mdpi.com

Radical Cascade Cyclization Strategies

Radical cascade cyclizations have emerged as a robust method for the synthesis of complex heterocyclic systems, including isoquinolinone derivatives. acs.orgnih.govacs.org These reactions often proceed under mild conditions, frequently initiated by visible light, and can tolerate a wide range of functional groups. nih.gov A general strategy involves the generation of a radical species that undergoes a series of intra- and intermolecular additions to construct the polycyclic framework. researchgate.net

For the synthesis of substituted isoquinolinones, a visible-light-driven cascade radical cyclization of N-methacryloyl-2-phenylbenzimidazole with α-carbonyl alkyl bromides has been reported to yield benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives. nih.gov A similar strategy could be envisioned for the synthesis of the simpler isoquinolin-1(2H)-one core by designing appropriate radical precursors and acceptors that would lead to the desired 6-substituted product. A plausible precursor could be a suitably substituted o-alkynylbenzamide which, upon radical initiation, undergoes cyclization. acs.orgacs.org

Derivatization Strategies and Post-Synthetic Modifications of 6-(hydroxymethyl)isoquinolin-1(2H)-one

Post-synthetic modification is a powerful strategy for introducing functional diversity into a pre-formed molecular scaffold. illinois.eduresearchgate.netrsc.orgrsc.org For 6-(hydroxymethyl)isoquinolin-1(2H)-one, the hydroxymethyl group serves as a versatile handle for a variety of chemical transformations.

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C-6 position of the isoquinolinone core is a primary alcohol and can undergo a range of well-established chemical transformations. These modifications can be used to modulate the physicochemical properties of the molecule or to introduce new functionalities for further conjugation. The introduction of a hydroxymethyl group can enhance the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

Common transformations of the hydroxymethyl group include oxidation, etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution. mdpi.com

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of reagent will determine the oxidation state of the product.

Etherification and Esterification: The hydroxyl group can be readily converted to an ether or an ester by reaction with an appropriate electrophile, such as an alkyl halide or an acyl chloride, respectively. These reactions are typically carried out in the presence of a base.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles at the 6-position. For example, a carboxylate group can serve as a precursor to a hydroxymethyl group, which can then be further functionalized. acs.org

TransformationReagentsProduct Functional Group
Oxidation to AldehydePCC, DMP-CHO
Oxidation to Carboxylic AcidKMnO4, Jones Reagent-COOH
EtherificationNaH, Alkyl Halide-CH2OR
EsterificationAcyl Chloride, Pyridine (B92270)-CH2OC(O)R
TosylationTsCl, Pyridine-CH2OTs
HalogenationSOCl2, PBr3-CH2X (X = Cl, Br)

Functional Group Interconversions on the Isoquinolinone Core

The inherent reactivity of the 6-(hydroxymethyl)isoquinolin-1(2H)-one core allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations can be strategically employed to modify the compound's physicochemical properties and biological activity.

One common transformation involves the oxidation of the primary alcohol in the 6-(hydroxymethyl) group to an aldehyde or a carboxylic acid. This can be achieved using a range of standard oxidizing agents. For instance, mild oxidation can yield the corresponding 6-formylisoquinolin-1(2H)-one, a versatile intermediate for further modifications such as reductive amination or Wittig-type reactions. More vigorous oxidation conditions can lead to the formation of 6-carboxyisoquinolin-1(2H)-one, which can then be converted to esters or amides through standard coupling reactions.

Another key functional group interconversion is the conversion of the hydroxymethyl group to a halomethyl group, typically a bromomethyl or chloromethyl derivative. This transformation is often a prelude to nucleophilic substitution reactions, allowing for the introduction of various functionalities, such as ethers, thioethers, and amines, at the 6-position.

Furthermore, the isoquinolinone core itself can undergo various modifications. For example, the nitrogen atom of the lactam can be alkylated or arylated to introduce substituents that can influence the molecule's biological properties.

The following table summarizes some of the key functional group interconversions involving 6-(hydroxymethyl)isoquinolin-1(2H)-one and its derivatives:

Starting MaterialReagent(s)ProductTransformation Type
6-(hydroxymethyl)isoquinolin-1(2H)-onePCC, DMP6-formylisoquinolin-1(2H)-oneOxidation
6-(hydroxymethyl)isoquinolin-1(2H)-oneJones reagent, KMnO46-carboxyisoquinolin-1(2H)-oneOxidation
6-carboxyisoquinolin-1(2H)-oneSOCl2, then R'OH6-(alkoxycarbonyl)isoquinolin-1(2H)-oneEsterification
6-carboxyisoquinolin-1(2H)-oneEDC, HOBt, then R'R''NH6-(N,N-dialkylcarbamoyl)isoquinolin-1(2H)-oneAmidation
6-(hydroxymethyl)isoquinolin-1(2H)-onePBr3, CBr4/PPh36-(bromomethyl)isoquinolin-1(2H)-oneHalogenation
6-(bromomethyl)isoquinolin-1(2H)-oneR'ONa6-((alkoxy)methyl)isoquinolin-1(2H)-oneEtherification

Stereoselective Synthesis of Chiral 6-(hydroxymethyl)isoquinolin-1(2H)-one Analogues

The development of stereoselective methods for the synthesis of chiral analogues of 6-(hydroxymethyl)isoquinolin-1(2H)-one is of paramount importance, as the stereochemistry of a molecule can profoundly impact its pharmacological activity. Chiral isoquinolinone derivatives are often synthesized to explore the three-dimensional binding requirements of their biological targets, such as the active site of the PARP enzyme.

One strategy for introducing chirality involves the use of chiral catalysts in the construction of the isoquinolinone ring system. For instance, transition-metal catalyzed asymmetric cyclization reactions can be employed to create a stereocenter during the formation of the heterocyclic core. The development of novel chiral ligands for these metal catalysts is an active area of research. google.com For example, chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands have been designed to facilitate the generation of chiral products. nih.gov

Another approach involves the diastereoselective synthesis of precursors that already contain the desired stereochemistry, which is then carried through to the final isoquinolinone product. For example, the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization has been utilized for the diastereoselective synthesis of tetrahydroisoquinoline derivatives, which can be further oxidized to the corresponding isoquinolinones. organic-chemistry.org

Furthermore, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. The auxiliary is temporarily attached to the molecule, influences the stereochemistry of a subsequent transformation, and is then removed.

The following table outlines some approaches to the stereoselective synthesis of chiral analogues of 6-(hydroxymethyl)isoquinolin-1(2H)-one:

MethodDescriptionKey Features
Asymmetric CatalysisUse of chiral transition metal complexes or organocatalysts to induce enantioselectivity in the ring-forming reaction.High enantiomeric excess can be achieved; requires development of specific catalysts.
Diastereoselective SynthesisSynthesis of a chiral precursor with a defined stereochemistry that is maintained throughout the subsequent reaction sequence.Relies on well-established stereoselective reactions; may involve more synthetic steps.
Chiral Pool SynthesisStarting from a readily available chiral molecule that contains a portion of the desired final structure.Utilizes naturally occurring chirality; limited by the availability of suitable starting materials.
Chiral ResolutionSeparation of a racemic mixture of the final product or a key intermediate into its individual enantiomers.Can be achieved by chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Theoretical and Computational Investigations of 6 Hydroxymethyl Isoquinolin 1 2h One

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that models the electronic density of a system to determine its energy and other properties. calvin.edu It offers a balance between accuracy and computational cost, making it a practical choice for studying polyatomic molecules like 6-(hydroxymethyl)isoquinolin-1(2H)-one.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict key electronic parameters. figshare.com Studies on the core isoquinoline (B145761) structure reveal important electronic characteristics that are foundational to understanding its derivatives. For instance, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's electronic transitions and reactivity. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical indicator of chemical stability. figshare.comnih.gov

Computational investigations on related quinoline (B57606) and isoquinoline derivatives have successfully determined various properties, including ionization potential, electron affinity, chemical hardness, and dipole moments, which are crucial for predicting molecular interactions and behavior. nih.govnih.gov

Table 1: Representative Calculated Electronic Properties of the Isoquinoline Core

ParameterCalculated ValueSignificance
HOMO Energy-5.581 eVIndicates electron-donating ability
LUMO Energy1.801 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)3.78 eVCorrelates with chemical stability and reactivity
Dipole Moment2.004 DMeasures polarity and influences intermolecular forces
Chemical Hardness (η)1.89 eVMeasures resistance to change in electron distribution

Data derived from computational studies on the parent isoquinoline molecule. figshare.com

The presence of flexible groups, such as the hydroxymethyl substituent at the C6 position, allows for the existence of multiple conformations for 6-(hydroxymethyl)isoquinolin-1(2H)-one. Computational methods are essential for identifying the stable conformers and determining their relative energies.

By systematically rotating the single bonds (e.g., the C-C and C-O bonds of the hydroxymethyl group), a potential energy surface can be mapped. Quantum chemical calculations are performed at each step to determine the energy, allowing for the identification of energy minima that correspond to stable conformations. Studies on similar heterocyclic systems, like 1,2,3,4-tetrahydroquinoline, have shown that even molecules with partially saturated rings can exist in multiple stable conformations, which can be accurately characterized by methods like Møller–Plesset perturbation theory (MP2). rsc.org For isoquinolinone derivatives, DFT calculations can predict whether the core heterocyclic structure is planar and determine the energetic barriers to rotation for its substituents. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While quantum chemical calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. scispace.com MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals how the molecule flexes, bends, and changes its conformation in response to its environment. nih.gov

For 6-(hydroxymethyl)isoquinolin-1(2H)-one, an MD simulation would reveal the rotational dynamics of the hydroxymethyl group and the vibrational motions of the isoquinolinone ring. Such simulations are particularly useful for understanding how the molecule behaves in solution, as they can explicitly model the interactions between the solute and solvent molecules. By analyzing the simulation trajectory, one can determine the relative populations of different conformers and the rates of interconversion between them. This approach has been successfully applied to study the stability and dynamics of various heterocyclic compounds and their interactions with biological targets. mdpi.com

Reaction Mechanism Studies via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. mdpi.com By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction pathway can be constructed. This allows chemists to understand how a reaction proceeds, identify the rate-determining step, and predict the feasibility of a proposed synthetic route.

The synthesis of the isoquinolinone core can proceed through various pathways, such as the palladium-catalyzed annulation of N-methoxy benzamides and allenoic acid esters. mdpi.com Computational modeling helps to elucidate the precise mechanism of such reactions. A key aspect of this is the characterization of the transition state—the highest energy point along the reaction coordinate.

Using DFT methods, the geometry of the transition state can be located and optimized. A critical confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. Computational studies on the synthesis of related heterocycles have successfully characterized transition states for key steps like intramolecular cyclization and oxidative addition, providing atomic-level detail of the bond-forming and bond-breaking processes. acs.orgresearchgate.net

Once the stationary points (reactants, intermediates, transition states, and products) on the potential energy surface have been identified, their relative energies can be calculated to create an energetic profile. This profile maps the change in energy, typically Gibbs free energy (ΔG), as the reaction progresses.

For the synthesis of a quinolin-2(1H)-one, a closely related structure, DFT-computed energy profiles have been used to map out the entire catalytic cycle of a rhodium-catalyzed assembly. researchgate.net Such profiles reveal the energy barriers for each step, allowing for the identification of the kinetically most challenging part of the reaction. This information is invaluable for optimizing reaction conditions to improve yields and selectivity.

Table 2: Illustrative Energetic Profile for a Key Cyclization Step in a Heterocycle Synthesis

SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
Reactant ComplexStarting materials before bond formation0.0
Transition State (TS)Highest energy point during C-N bond formation+18.5
IntermediateCyclized intermediate species-5.2
Product ComplexFinal cyclized product-25.0

This table presents hypothetical data based on published DFT-computed energy profiles for the synthesis of related heterocyclic scaffolds to illustrate the concept. researchgate.net

While direct computational studies focusing exclusively on 6-(hydroxymethyl)isoquinolin-1(2H)-one are not extensively detailed in the public domain, a wealth of information can be gleaned from theoretical and computational investigations of structurally similar isoquinolin-1(2H)-one derivatives. These studies provide a robust framework for understanding the potential molecular interactions and for identifying putative biological targets for this class of compounds. The isoquinolin-1(2H)-one scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to a variety of protein targets with high affinity.

Molecular Docking Methodologies for Target Identification

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in virtual screening, where large libraries of compounds are computationally tested against a protein target to identify potential inhibitors or modulators. For derivatives of the isoquinolin-1(2H)-one core, molecular docking has been successfully employed to identify and optimize inhibitors for various enzymes.

The general workflow for these studies typically involves:

Target Selection and Preparation: High-resolution crystal structures of the target protein are obtained from databases such as the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site, often based on the location of a co-crystallized ligand.

Ligand Preparation: The three-dimensional structure of the isoquinolin-1(2H)-one derivative is generated and optimized to its lowest energy conformation.

Docking Simulation: Software such as AutoDock, Glide, or GOLD is used to place the ligand into the defined binding site of the protein. These programs employ various search algorithms to explore different binding poses and scoring functions to rank them based on predicted binding affinity.

For example, in the development of inhibitors for enzymes like Poly (ADP-ribose) polymerase (PARP) and Tankyrases (TNKS), molecular docking has been a key tool. Studies on isoquinolin-1(2H)-one derivatives as potential anticancer agents have utilized these methodologies to predict how modifications to the core structure would affect binding to the target enzyme.

Table 1: Common Software and Methodologies in Molecular Docking Studies of Isoquinolinone Derivatives
ComponentDescriptionExamples of Tools/Methods
Protein Structure SourcePublic repository for 3D structural data of large biological molecules.Protein Data Bank (PDB)
Docking SoftwarePrograms used to perform the molecular docking simulations.AutoDock, Glide, GOLD
Scoring FunctionsMathematical methods used to predict the strength of the non-covalent interaction (binding affinity) between two molecules after they have been docked.Empirical, knowledge-based, and force-field-based scoring functions
Visualization SoftwareTools used to visualize the 3D models of the ligand-protein complex and analyze the interactions.PyMOL, Discovery Studio

Binding Mode Elucidation and Interaction Network Analysis

Following molecular docking, a detailed analysis of the top-ranked poses is conducted to understand the specific molecular interactions that stabilize the ligand-protein complex. This analysis is crucial for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. For isoquinolin-1(2H)-one derivatives, these analyses have revealed key interactions with several important protein targets.

Interactions with Tankyrases (TNKS): In a study focused on developing isoquinolin-1(2H)-one derivatives as inhibitors of Tankyrase-1 and -2 (TNKS1/2), molecular docking revealed important binding interactions. One of the most potent compounds, 11c , was shown to form a crucial hydrogen bond with the side chain of Glutamate 1138 (Glu1138) in the active site of TNKS2. nih.gov This interaction, along with other hydrophobic and van der Waals contacts, anchored the inhibitor in the binding pocket, explaining its high potency. nih.gov The ability of the isoquinolin-1(2H)-one scaffold to present substituents in a favorable orientation for such interactions highlights its utility as a core structure for TNKS inhibitor design. nih.gov

Interactions with Poly (ADP-ribose) Polymerase-1 (PARP1): The isoquinolin-1(2H)-one scaffold has also been a foundational structure in the design of PARP1 inhibitors. While optimizing these inhibitors, researchers identified that specific residues within the PARP1 active site, such as Glutamate 988 (Glu988) and Lysine 903 (Lys903), could be targeted. nih.gov Although the final optimized compounds in this particular study were naphthyridinone-based, the initial design and understanding of the binding site were derived from the isoquinolinone core. nih.gov Docking studies of similar PARP inhibitors have shown that the amide portion of the lactam ring often forms hydrogen bonds with the backbone of Glycine (B1666218) 863, while the aromatic rings engage in π-π stacking interactions with Tyrosine 907. mdpi.comresearchgate.net

Interactions with Protein Arginine Methyltransferase 5 (PRMT5): More recently, the isoquinolin-1(2H)-one core was utilized in the design of potent and selective MTA-cooperative PRMT5 inhibitors. acs.org In this context, a compound incorporating the isoquinolin-1(2H)-one scaffold demonstrated significant inhibitory activity. acs.org The binding mode of this class of inhibitors involves the formation of a ternary complex with PRMT5 and S-adenosylmethionine (SAM) or its metabolite 5'-methylthioadenosine (MTA). acs.org The isoquinolin-1(2H)-one core fits into the active site, making key interactions that are enhanced by the presence of MTA. acs.org

Table 2: Key Amino Acid Interactions for Isoquinolin-1(2H)-one Derivatives with Various Protein Targets
Protein TargetKey Interacting ResiduesType of InteractionReference
Tankyrase 2 (TNKS2)Glu1138Hydrogen Bond nih.gov
PARP1Gly863Hydrogen Bond mdpi.comresearchgate.net
Tyr907π-π Stacking mdpi.com
PRMT5 (in complex with MTA)Not specified in detail, but forms a ternary complexMultiple non-covalent interactions acs.org

These examples underscore the versatility of the isoquinolin-1(2H)-one scaffold in forming specific and potent interactions with diverse protein targets. The insights gained from these computational studies are invaluable for the rational design of new therapeutic agents based on this privileged chemical structure. While specific data for 6-(hydroxymethyl)isoquinolin-1(2H)-one is pending, the established interaction patterns of its analogs provide a strong foundation for future computational and experimental investigations.

Biological and Biochemical Interaction Mechanisms of 6 Hydroxymethyl Isoquinolin 1 2h One

In Vitro Mechanistic Studies of Enzyme Inhibition

DNA Gyrase Inhibition Mechanisms

DNA gyrase, a type II topoisomerase, is a critical enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. researchgate.net The primary mechanism of many inhibitors of this enzyme, such as quinolones, involves stabilizing the complex between DNA gyrase and DNA. This stabilization prevents the re-ligation of cleaved DNA strands, leading to a blockage of the replication fork and the induction of lethal double-stranded DNA breaks. researchgate.net While the isoquinoline (B145761) core is found in some compounds that target DNA gyrase, specific mechanistic studies detailing the direct inhibitory action of 6-(hydroxymethyl)isoquinolin-1(2H)-one on this enzyme are not extensively documented in the current body of scientific literature. General studies on quinolone antibacterials propose a cooperative drug-DNA binding model where the enzyme induces a specific binding site for the inhibitor in the DNA substrate. promega.com

Poly(ADP-ribose) Polymerase (PARP) Inhibition Mechanisms

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the cellular response to DNA single-strand breaks (SSBs). nih.govresearchgate.net Upon detection of DNA damage, PARP-1 is activated and catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins, a process that recruits other DNA repair factors. nih.gov PARP inhibitors, which are often nicotinamide (B372718) analogues, compete with the natural substrate NAD+ for the catalytic site of PARP enzymes. nih.govresearchgate.net This competitive inhibition blocks the synthesis of poly(ADP-ribose) chains, thereby impairing the repair of SSBs. nih.gov In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during replication, resulting in synthetic lethality and cell death. nih.govresearchgate.net

Some PARP inhibitors also exhibit a "PARP trapping" mechanism, where they stabilize the PARP-DNA complex, preventing the release of PARP from the site of DNA damage and further obstructing DNA repair and replication. nih.govresearchgate.net Studies on isoquinolinone derivatives have identified them as potent inhibitors of PARP-1, suggesting that compounds like 6-(hydroxymethyl)isoquinolin-1(2H)-one may also function through these established mechanisms. nih.gov Molecular docking studies of similar compounds have shown interactions with key amino acid residues in the PARP-1 active site, such as π-π stacking with tyrosine residues and hydrogen bonding with serine and glycine (B1666218) residues. mdpi.com

Table 1: Investigated PARP Inhibitors and their Mechanisms
Inhibitor ClassPrimary MechanismSecondary MechanismKey Interactions
Nicotinamide AnaloguesCompetitive inhibition with NAD+-Binding to the catalytic domain
Isoquinolinone DerivativesCompetitive inhibitionPARP trappingπ-π stacking, hydrogen bonding

Kinase Activity Modulation (e.g., BTK kinase, Rho-kinase 1)

Bruton's Tyrosine Kinase (BTK): BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling pathways, which are vital for B-cell development, proliferation, and survival. nih.govprofoldin.com BTK inhibitors function by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream substrates. nih.govprofoldin.com This blockade of BCR signaling can lead to the inhibition of B-cell activation and proliferation. While various small molecule inhibitors of BTK have been developed, specific studies detailing the direct interaction and modulation of BTK activity by 6-(hydroxymethyl)isoquinolin-1(2H)-one are not yet prevalent. However, the functional interaction of BTK with other proteins, such as caveolin-1, has been shown to suppress its autokinase activity. amsbio.com

Rho-kinase 1 (ROCK1): Rho-associated coiled-coil-containing protein kinase (ROCK) is a serine/threonine kinase that acts as a downstream effector of the small GTPase RhoA. nih.gov The Rho/ROCK pathway is involved in regulating various cellular functions, including cytoskeletal organization, cell motility, and smooth muscle contraction. nih.govnih.gov ROCK inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation of downstream targets like myosin light chain phosphatase, which leads to a decrease in smooth muscle contraction. nih.govnih.gov Studies have identified substituted 2H-isoquinolin-1-one derivatives as potent inhibitors of Rho-kinase, suggesting a potential mechanism of action for 6-(hydroxymethyl)isoquinolin-1(2H)-one. nih.gov

Table 2: Kinase Modulation by Isoquinoline-Related Compounds
KinaseInhibitor TypeMechanism of Action
BTKATP-competitive inhibitorsBlocks autophosphorylation and downstream signaling
Rho-kinase 1ATP-competitive inhibitorsPrevents phosphorylation of downstream targets

Thymidine (B127349) Phosphorylase and Phosphodiesterase Inhibition Pathways

Thymidine Phosphorylase (TP): Thymidine phosphorylase is an enzyme involved in the catabolism of thymidine. bpsbioscience.com While various compounds have been investigated for their TP inhibitory potential, there is a lack of specific studies on the direct inhibition of thymidine phosphorylase by 6-(hydroxymethyl)isoquinolin-1(2H)-one. General research into TP inhibitors often involves molecular docking studies to understand the binding interactions with the active site of the enzyme. bpsbioscience.com

Investigation of Receptor Binding and Signaling Pathway Modulation

Mechanistic Insights into Protein-Ligand Interactions

The interaction between a small molecule like 6-(hydroxymethyl)isoquinolin-1(2H)-one and its protein target is governed by various physicochemical forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is crucial for elucidating the mechanism of action. Two primary models describe the process of protein-ligand binding: the "lock-and-key" model, where the ligand fits into a pre-existing rigid binding site on the protein, and the "induced fit" model, where the binding of the ligand induces a conformational change in the protein to create a complementary binding pocket. nih.gov

Computational methods such as molecular docking and molecular dynamics simulations are valuable tools for predicting and analyzing these interactions at an atomic level. nih.govmdpi.com These techniques can help to identify key amino acid residues involved in binding and to predict the binding affinity of a ligand for its target. For isoquinoline derivatives, these modeling approaches have been used to understand their binding modes with various enzymes and receptors, providing insights that can guide the design of more potent and selective compounds. However, specific molecular modeling studies detailing the protein-ligand interactions of 6-(hydroxymethyl)isoquinolin-1(2H)-one with its biological targets are still an emerging area of research.

Molecular Target Identification MethodologiesThere is no available information detailing the specific molecular targets of 6-(hydroxymethyl)isoquinolin-1(2H)-one. The scientific literature does not contain studies that have applied target identification methodologies to this particular compound.

Affinity-Based Probes for Ligand-Target ProfilingThe design, synthesis, or application of affinity-based probes for 6-(hydroxymethyl)isoquinolin-1(2H)-one has not been reported in the reviewed literature. Consequently, there is no data on its ligand-target profile derived from this methodology.

Due to the absence of specific data for each required section, generating the requested professional and authoritative article is not possible. Proceeding would require fabricating information, which would violate the core principles of scientific accuracy. Further research on 6-(hydroxymethyl)isoquinolin-1(2H)-one is needed before such a review can be written.

Structure Activity Relationship Sar Methodologies for 6 Hydroxymethyl Isoquinolin 1 2h One Analogues

Design Principles for SAR Studies of Substituted Isoquinolinones

The design of effective SAR studies for substituted isoquinolinones is guided by a set of established principles aimed at systematically exploring the chemical space around the core scaffold. These principles facilitate the identification of crucial structural motifs and substituent effects that govern the biological activity of these compounds.

A fundamental approach in SAR studies is the systematic modification of the lead compound, 6-(hydroxymethyl)isoquinolin-1(2H)-one. This involves the synthesis of a series of analogues where specific parts of the molecule are altered in a controlled manner. For instance, in the development of tankyrase (TNKS) inhibitors based on the isoquinolin-1(2H)-one scaffold, researchers synthesized a series of derivatives to probe the SAR. nih.gov The modifications can be broadly categorized as follows:

Substitution at various positions of the isoquinolinone core: Introducing different functional groups at available positions on the bicyclic ring system allows for the investigation of steric, electronic, and hydrophobic effects on activity. For example, the placement of substituents at the C-4 position of the isoquinolin-1(2H)-one ring has been a successful strategy. researchgate.net

Modification of the substituent at the 2-position (the nitrogen atom): The nature of the group attached to the nitrogen atom of the lactam ring can significantly influence the compound's properties. Studies on 2-aryl-isoquinolin-1(2H)-one derivatives have shown that variations in the aryl group can impact antiproliferative activity. nih.gov

Alteration of the hydroxymethyl group at the 6-position: The hydroxyl group presents a handle for further derivatization, such as etherification or esterification, to explore the impact of modifying this region of the molecule on target engagement and pharmacokinetic parameters. SAR studies have indicated that the presence of a hydroxyl group can be crucial for the biological activity of certain isoquinolin-1(2H)-one derivatives. nih.gov

These systematic modifications allow for the construction of a comprehensive SAR landscape, highlighting regions of the molecule that are sensitive to structural changes and those that are more tolerant of modifications.

When the three-dimensional structure of the biological target is unknown, ligand-based design strategies, particularly pharmacophore modeling, become invaluable. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.

The process typically involves the following steps:

Selection of a set of active compounds: A structurally diverse set of molecules with known biological activity against the target of interest is chosen.

Conformational analysis: The possible three-dimensional conformations of each molecule are generated.

Pharmacophore model generation: Common chemical features among the active compounds are identified and aligned to generate one or more pharmacophore models.

Model validation: The generated models are validated by their ability to distinguish between active and inactive compounds. mdpi.com

For isoquinolin-1(2H)-one analogues, a pharmacophore model might include features such as the hydrogen bond acceptor capability of the carbonyl group, the hydrogen bond donor/acceptor nature of the hydroxymethyl group, and the aromatic character of the isoquinoline (B145761) ring system. This model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with the desired chemical features that are likely to be active.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach allows for the prediction of the activity of newly designed molecules before their synthesis, thereby saving time and resources.

A crucial step in QSAR modeling is the selection of appropriate molecular descriptors. These are numerical values that represent different aspects of a molecule's structure and properties. For isoquinolinone analogues, a wide range of descriptors can be calculated, including:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical descriptors: These are calculated from the 3D structure and include parameters like molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide insights into the molecule's reactivity. frontiersin.org

The selection of descriptors is a critical step, as the quality of the QSAR model depends on how well the chosen descriptors capture the structural features relevant to the biological activity.

Descriptor TypeExamplesRelevance to Isoquinolinones
ConstitutionalMolecular Weight, Number of RingsBasic characterization of the molecule's size and complexity.
TopologicalConnectivity IndicesDescribes the branching and connectivity of the isoquinolinone scaffold and its substituents.
GeometricalMolecular Surface Area, Molecular VolumeRelates to the steric fit of the molecule in the target's binding site.
ElectronicDipole Moment, Partial ChargesImportant for understanding electrostatic interactions with the biological target.
Quantum-ChemicalHOMO/LUMO EnergiesProvides insights into the molecule's chemical reactivity and potential for covalent interactions.

Once the descriptors are calculated, various statistical and machine learning methods can be employed to build the QSAR model. These methods aim to find a mathematical equation that best correlates the descriptors with the observed biological activity.

Commonly used statistical methods include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of descriptors.

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

In recent years, machine learning techniques have gained prominence in QSAR modeling due to their ability to handle complex, non-linear relationships. mdpi.com These methods include:

Support Vector Machines (SVM): SVMs are powerful for both classification (active vs. inactive) and regression (predicting activity values) problems.

Artificial Neural Networks (ANN): ANNs are inspired by the structure of the human brain and can model highly complex relationships.

Random Forest (RF): This is an ensemble method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

The developed QSAR model must be rigorously validated to ensure its predictive power. Internal validation techniques like leave-one-out cross-validation and external validation using a separate test set of compounds are essential to assess the model's robustness and generalizability. japsonline.com

Scaffold Hopping and Bioisosteric Replacement Strategies

To explore novel chemical space and overcome potential liabilities of the isoquinolinone scaffold (e.g., poor pharmacokinetic properties or existing patents), medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the essential three-dimensional arrangement of the key interacting groups (the pharmacophore). nih.gov This can lead to the discovery of entirely new classes of compounds with similar biological activity. For example, a 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one scaffold was proposed as a novel EGFR inhibitor based on a scaffold hopping approach. nih.gov

Original ScaffoldHopped ScaffoldRationale
Known EGFR Inhibitor Core2-Aryl-8-hydroxy-isoquinolin-1(2H)-oneTo identify a novel, patentable core that mimics the key interactions of the original inhibitor.

Bioisosteric replacement is a more subtle strategy that involves substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties, leading to similar biological activity. nih.gov This approach is often used to fine-tune the properties of a lead compound. For instance, a carboxylic acid group could be replaced with a tetrazole to improve metabolic stability or alter acidity. In the context of 6-(hydroxymethyl)isoquinolin-1(2H)-one, bioisosteric replacements could be applied to:

The hydroxyl group of the hydroxymethyl substituent.

The lactam carbonyl group.

The aromatic ring system itself.

These advanced design strategies, in conjunction with systematic SAR and QSAR studies, provide a powerful toolkit for the optimization of 6-(hydroxymethyl)isoquinolin-1(2H)-one analogues into potent and selective drug candidates.

Isoquinolinone as a Privileged Scaffold in Chemical Space

The isoquinoline and its related isoquinolinone core are widely recognized as "privileged structures" in medicinal chemistry. nih.gov This designation stems from their recurring presence in a vast number of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities. nih.gov These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.net The structural rigidity and defined three-dimensional arrangement of the isoquinolinone scaffold provide a robust platform for the precise orientation of functional groups, enabling specific interactions with biological macromolecules such as enzymes and receptors.

The versatility of the isoquinolinone nucleus allows for substitutions at various positions, each offering a vector for modifying the compound's physicochemical properties and biological activity. This inherent adaptability makes it an attractive starting point for the design of new drugs. researchgate.net For instance, the lactam functionality within the isoquinolinone ring system can participate in hydrogen bonding, a crucial interaction for binding to many biological targets.

Furthermore, the isoquinolinone scaffold is a key component in a number of approved drugs and clinical candidates, underscoring its therapeutic relevance. Its ability to serve as a bioisostere for other aromatic systems and its favorable pharmacokinetic properties in many instances further solidify its status as a privileged scaffold in the landscape of drug discovery.

Rational Design of Hybrid Molecules

A powerful strategy in modern drug design is the creation of hybrid molecules, which involves the covalent linking of two or more pharmacophores to generate a single entity with potentially enhanced affinity, selectivity, or a novel mechanism of action. univ.kiev.ua The isoquinolin-1(2H)-one scaffold, with its proven biological relevance, serves as an excellent anchor for the rational design of such hybrids.

The design process for hybrid molecules is often guided by a deep understanding of the target's binding site and the SAR of the individual pharmacophoric components. For analogues of 6-(hydroxymethyl)isoquinolin-1(2H)-one, the hydroxymethyl group at the C6 position presents a key site for modification and linkage to other bioactive moieties. This functional group can be derivatized to form ethers, esters, or other linkers, allowing for the exploration of a wide chemical space.

A notable example of this approach can be seen in the development of 3-arylisoquinolinones as potent antiproliferative agents. While not directly involving the 6-(hydroxymethyl) group, these studies highlight the importance of substitution on the isoquinolinone core. In a series of 3-arylisoquinolinones, it was discovered that meta-substitution on the C3-aryl ring dramatically enhanced cytotoxicity against various cancer cell lines compared to their para-substituted counterparts. nih.govnih.gov This significant difference in activity was attributed to the ability of the meta-substituted analogues to better fit into the colchicine-binding site of tubulin, leading to microtubule destabilization. nih.govnih.gov

This principle of strategic substitution can be extrapolated to the rational design of hybrids based on the 6-(hydroxymethyl)isoquinolin-1(2H)-one scaffold. The hydroxymethyl group could be used as a handle to attach moieties that either enhance the primary activity of the isoquinolinone core or introduce a secondary mode of action.

To illustrate the impact of such modifications, consider the hypothetical SAR data presented in the table below, which explores the effect of modifying the 6-position and the C3-aryl ring on a specific biological activity, such as the inhibition of a particular kinase.

Compound IDR1 (at C6)R2 (on C3-Aryl)Kinase Inhibition (IC50, nM)
1 -CH₂OHH500
2 -CH₂OCH₃H450
3 -CH₂OAcH600
4 -CH₂OH3-F50
5 -CH₂OH4-F3500
6 -CH₂OCH₃3-F45

This table presents hypothetical data for illustrative purposes.

From this hypothetical data, several SAR trends can be discerned:

Modification of the 6-hydroxymethyl group to a methoxymethyl ether (Compound 2 ) or an acetate (B1210297) ester (Compound 3 ) does not significantly improve, and in the case of the ester, diminishes the inhibitory activity compared to the parent compound (Compound 1 ).

The introduction of a fluorine atom at the meta-position of the C3-aryl ring leads to a dramatic increase in potency (Compound 4 vs. Compound 1 ).

In contrast, a fluorine atom at the para-position of the C3-aryl ring is highly detrimental to activity (Compound 5 ).

Combining the favorable meta-fluoro substitution with the methoxymethyl ether at the C6 position results in a slight improvement in activity (Compound 6 vs. Compound 4 ).

This type of systematic exploration, guided by the principles of rational design, allows medicinal chemists to fine-tune the structure of the lead compound to achieve optimal biological activity. The 6-(hydroxymethyl)isoquinolin-1(2H)-one scaffold provides a versatile and promising platform for the application of these SAR methodologies in the pursuit of novel and effective therapeutic agents.

Advanced Analytical Techniques for Research on 6 Hydroxymethyl Isoquinolin 1 2h One

High-Resolution Spectroscopic Methods for Mechanistic Elucidation and Complex Mixture Analysis

Spectroscopic techniques provide atomic-level insights into the structure and behavior of molecules. For a nuanced understanding of 6-(hydroxymethyl)isoquinolin-1(2H)-one, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining the structure of organic molecules in solution and for investigating molecular dynamics over a wide range of timescales. nd.edu For 6-(hydroxymethyl)isoquinolin-1(2H)-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign the chemical structure and explore its conformational preferences. nih.gov

1D experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of each proton and carbon atom. The number of signals, their chemical shifts (δ), and their multiplicities are used to piece together the molecular framework.

2D NMR experiments are then used to confirm connectivity and spatial relationships.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) scalar couplings, helping to identify adjacent protons within the isoquinolinone ring and the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for establishing the connectivity between different parts of the molecule, such as linking the hydroxymethyl group to the correct position on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing crucial information about the molecule's three-dimensional conformation and rotational dynamics in solution. mdpi.com

Furthermore, advanced NMR relaxation experiments can probe the dynamics of the molecule, from fast bond vibrations on the picosecond-to-nanosecond timescale to slower conformational exchanges occurring on the microsecond-to-millisecond timescale. nih.gov This information is vital for understanding how the molecule might interact with biological targets.

Interactive Table: Predicted NMR Data for 6-(hydroxymethyl)isoquinolin-1(2H)-one
Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C1-~162.0
N2-H~11.0 (broad s)-
C3~7.10 (d)~105.0
C4~6.50 (d)~128.0
C4a-~126.0
C5~7.50 (d)~125.0
C6-~140.0
C6-CH₂~4.70 (s)~64.0
C6-CH₂-OH~5.40 (broad s)-
C7~7.30 (dd)~122.0
C8~8.10 (d)~129.0
C8a-~138.0

Note: These are predicted values in a typical solvent like DMSO-d₆. Actual values may vary based on experimental conditions.

Mass Spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of a compound with high accuracy and sensitivity. derpharmachemica.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) instruments, can provide the exact mass of 6-(hydroxymethyl)isoquinolin-1(2H)-one, allowing for the unambiguous determination of its molecular formula (C₁₀H₉NO₂). mdpi.com

MS is extensively used to monitor the progress of chemical reactions that synthesize 6-(hydroxymethyl)isoquinolin-1(2H)-one. By taking small aliquots from the reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired product, enabling optimization of reaction conditions like temperature, time, and catalyst loading.

Tandem mass spectrometry (MS/MS) is employed for structural elucidation. nih.gov The parent ion of the compound is isolated and fragmented through collision-induced dissociation (CID), producing a characteristic pattern of fragment ions. nih.gov This fragmentation pattern serves as a structural fingerprint, helping to confirm the identity of the compound and distinguish it from isomers.

In metabolic studies, MS is invaluable for identifying metabolites of 6-(hydroxymethyl)isoquinolin-1(2H)-one. After administration to a biological system, samples are analyzed for compounds with masses corresponding to the parent drug plus the mass of common metabolic transformations (e.g., oxidation, glucuronidation, sulfation). The high sensitivity of MS allows for the detection of these metabolites even at very low concentrations. nih.gov

Interactive Table: Expected Mass Spectrometry Data for 6-(hydroxymethyl)isoquinolin-1(2H)-one and Potential Metabolites
CompoundMolecular FormulaExact Mass [M+H]⁺Potential Metabolic Reaction
6-(hydroxymethyl)isoquinolin-1(2H)-oneC₁₀H₉NO₂176.0706Parent Compound
Oxidized MetaboliteC₁₀H₉NO₃192.0655Oxidation (+O)
Glucuronide ConjugateC₁₆H₁₇NO₈352.1027Glucuronidation (+C₆H₈O₆)
Sulfate ConjugateC₁₀H₉NO₅S256.0274Sulfation (+SO₃)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov While NMR provides structural information in solution, X-ray crystallography provides a static, high-resolution snapshot of the molecule in its solid, crystalline state. This technique is particularly crucial in drug discovery for obtaining ligand-protein co-crystal structures. nih.govnih.gov

To achieve this, 6-(hydroxymethyl)isoquinolin-1(2H)-one is incubated with its target protein, and the resulting complex is crystallized. The crystal is then exposed to an X-ray beam, producing a diffraction pattern that is used to calculate an electron density map and build a detailed atomic model of the complex. nih.govnih.gov

This co-crystal structure reveals:

The exact binding mode and conformation of 6-(hydroxymethyl)isoquinolin-1(2H)-one within the protein's active site.

Specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues.

Any conformational changes the protein undergoes upon ligand binding.

This detailed structural information is invaluable for structure-based drug design, enabling chemists to rationally design more potent and selective derivatives. researchgate.netfrontiersin.org

Interactive Table: Information Derived from a Hypothetical Ligand-Protein Co-Crystal Structure
ParameterType of InformationSignificance
Ligand ConformationTorsional angles, ring puckerReveals the bioactive shape of the molecule
Binding Site GeometryShape and volume of the active site pocketDefines the space available for ligand binding
Hydrogen BondsDonor-acceptor pairs and distancesKey interactions for binding affinity and specificity
Hydrophobic ContactsDistances between non-polar groupsContributes significantly to binding energy
Water-Mediated InteractionsBridging water moleculesCan be critical for stabilizing the ligand-protein complex
Resolution (Å)Level of structural detailLower values indicate a more precise structure

Chromatographic and Separation Science Innovations in Isoquinolinone Research

Chromatography is essential for the separation, isolation, and purification of target compounds from complex mixtures, such as those resulting from chemical synthesis or biological extraction. derpharmachemica.com Innovations in this field have provided powerful tools for research on isoquinolinones.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comtwistingmemoirs.com SFC typically uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency. teledynelabs.comyoutube.com

Analytical SFC: On an analytical scale, SFC is used for rapid purity assessment and method development. Its high speed allows for high-throughput screening of reaction conditions or compound libraries. The technique is particularly well-suited for separating chiral compounds (enantiomers), which is often a critical step in pharmaceutical development.

Preparative SFC: On a preparative scale, SFC is used to purify larger quantities of 6-(hydroxymethyl)isoquinolin-1(2H)-one. chromatographyonline.com The major advantages over preparative HPLC include significantly reduced consumption of organic solvents and faster post-purification processing, as the CO₂ mobile phase simply evaporates, leaving the purified compound. americanpharmaceuticalreview.comwaters.com This makes SFC a more environmentally friendly and cost-effective purification technology.

Interactive Table: Comparison of Typical SFC and HPLC Conditions
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂Aqueous buffers, organic solvents (e.g., water, acetonitrile, methanol)
Modifier Polar organic solvents (e.g., methanol, ethanol)Organic solvents (e.g., acetonitrile, methanol)
Typical Flow Rate High (e.g., 3-5 mL/min analytical)Moderate (e.g., 1-2 mL/min analytical)
Analysis Time FastModerate to Slow
Solvent Consumption LowHigh
Environmental Impact "Green" - LowerHigher
Post-Run Workup Fast (CO₂ evaporates)Slower (requires solvent evaporation)

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) creates one of the most powerful and widely used analytical tools in modern chemistry. nih.gov LC separates the components of a mixture, which are then directly introduced into the mass spectrometer for detection, molecular weight determination, and structural characterization. nih.gov

LC-MS is the workhorse technique for the analysis of 6-(hydroxymethyl)isoquinolin-1(2H)-one in various contexts:

Purity Analysis: It can separate the main compound from starting materials, by-products, and degradation products, with MS providing mass confirmation for each peak. ajrconline.org

Impurity Characterization: Unknown peaks in the chromatogram can be analyzed by MS and MS/MS to identify and characterize impurities, even when they are present at trace levels. mdpi.com

Isolation: By interfacing the LC system with a fraction collector, specific peaks corresponding to the target compound can be isolated from a complex mixture for further analysis, such as by NMR. oslomet.no

Bioanalysis: LC-MS is used to quantify the concentration of the compound and its metabolites in biological fluids like plasma or urine, offering high sensitivity and selectivity. researchgate.net

The development of a robust LC-MS method involves optimizing both the chromatographic separation (column type, mobile phase, gradient) and the mass spectrometric detection (ionization mode, fragmentation energy). nih.gov

Interactive Table: Outline of a Typical LC-MS Method for Isoquinolinone Analysis
ParameterTypical SettingPurpose
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Separation based on polarity
Mobile Phase A Water + 0.1% Formic AcidAqueous component, aids ionization
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component, elutes compounds
Gradient 5% to 95% B over 10 minutesElutes a range of compounds with varying polarities
Flow Rate 0.4 mL/minStandard for analytical scale
Ionization Source Electrospray Ionization (ESI), Positive ModeGenerates protonated molecular ions [M+H]⁺
MS Analyzer Time-of-Flight (TOF) or OrbitrapProvides high-resolution, accurate mass data
Detection Mode Full Scan (for unknowns), MS/MS (for structure)Identifies all ions or fragments a specific ion

Surface-Enhanced Raman Spectroscopy (SERS) for Advanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) represents a highly sensitive analytical technique capable of enhancing the Raman scattering signal of molecules by several orders of magnitude. mdpi.comnih.gov This enhancement allows for the detection and structural characterization of analytes at extremely low concentrations, potentially down to the single-molecule level. mdpi.com The technique relies on the interaction of molecules with plasmonic metal nanostructures, typically gold or silver, which amplifies the Raman signal through a combination of electromagnetic and chemical mechanisms. mdpi.commdpi.com

While direct SERS studies on 6-(hydroxymethyl)isoquinolin-1(2H)-one are not extensively detailed in current literature, research on related isoquinoline (B145761) derivatives provides significant insights into how the molecule would likely behave and be analyzed using this technique. Studies on isoquinoline have shown that the molecule's adsorption onto a silver surface occurs through the non-bonding electrons of the nitrogen atom when the molecule is in a neutral state. researchgate.net The orientation of the adsorbed molecules, and consequently the resulting SERS spectra, can be highly dependent on the pH of the environment. researchgate.net This suggests that SERS could be a powerful tool for probing the surface interaction and local chemical environment of 6-(hydroxymethyl)isoquinolin-1(2H)-one.

The primary mechanism of SERS involves a significant enhancement of the localized electromagnetic field that occurs when a laser excites the surface plasmons of a metallic nanostructure. mdpi.com Molecules adsorbed or in close proximity to these "hot spots" experience a much stronger electric field, leading to a dramatic increase in the intensity of their Raman scattering signals. nih.gov This allows for the acquisition of detailed vibrational spectra, which act as a unique chemical fingerprint, from minute amounts of a substance. mdpi.com

For a molecule like 6-(hydroxymethyl)isoquinolin-1(2H)-one, a SERS analysis would provide specific information about its vibrational modes. By identifying which modes are most enhanced, researchers can deduce the molecule's orientation relative to the metal surface. For instance, a strong enhancement of the isoquinoline ring's vibrational modes would indicate a close association of the ring with the surface, likely through its π-electron system or the nitrogen lone pair, as seen in similar compounds. researchgate.net Conversely, enhancement of bands corresponding to the hydroxymethyl or carbonyl groups would suggest an orientation where these functional groups are positioned nearest to the plasmonic surface.

The detailed research findings that could be obtained from a SERS analysis of 6-(hydroxymethyl)isoquinolin-1(2H)-one are summarized in the interactive data table below. The vibrational mode assignments are hypothetical and based on characteristic frequencies for the functional groups present in the molecule.

Interactive Table: Hypothetical SERS Data for 6-(hydroxymethyl)isoquinolin-1(2H)-one The following table illustrates the type of data and interpretations that could be derived from a SERS experiment. The Raman shifts are representative and would need to be confirmed by experimental studies.

Raman Shift (cm⁻¹)Vibrational Mode Assignment (Hypothetical)Potential Structural Information Revealed
~1650 cm⁻¹C=O stretching (Amide I band)Proximity and orientation of the carbonyl group to the SERS substrate. Changes in this peak could indicate hydrogen bonding or coordination with the metal surface.
~1600 cm⁻¹Aromatic C=C stretchingAdsorption geometry of the isoquinoline ring system. Strong enhancement suggests the ring is close to the surface.
~1350 cm⁻¹C-N stretchingInteraction of the ring nitrogen with the substrate. This is a key indicator based on studies of related isoquinoline compounds. researchgate.net
~1050 cm⁻¹C-O stretching of hydroxymethyl groupOrientation of the hydroxymethyl substituent relative to the surface.
~800 cm⁻¹Aromatic C-H out-of-plane bendingProvides information on the substitution pattern and orientation of the aromatic ring.

Biotransformation and Environmental Fate of Isoquinolinone Compounds

In Vitro Metabolic Pathway Elucidation in Biological Systems (non-human, mechanistic focus)

The in vitro metabolism of isoquinoline (B145761) alkaloids has been investigated in various non-human biological systems, such as rat gut microbiota and liver microsomes, to elucidate the primary biotransformation pathways. While specific studies on 6-(hydroxymethyl)isoquinolin-1(2H)-one are limited, research on analogous compounds provides insight into the likely metabolic transformations.

In vitro studies with rat intestinal flora have demonstrated that isoquinoline alkaloids containing nitro-hexatomic rings, such as palmatine (B190311) and tetrahydropalmatine, undergo significant transformation. nih.gov The primary metabolic pathway identified is demethylation, leading to the formation of multiple demethylated metabolites. nih.gov For instance, the incubation of palmatine with rat gut microbiota resulted in metabolites that were 14 Da lower in mass, corresponding to the loss of a CH₂ group from a methoxyl moiety. nih.gov

Microbial transformation studies using various microorganisms have shown that other simple isoquinoline alkaloids undergo a range of reactions including reduction, oxidation, hydroxylation, and N-oxidation. nih.gov This results in a variety of biotransformation products. For example, the biotransformation of heliamine and dehydroheliamine produced metabolites such as heliamine N-oxide and 3,4-dihydro-6,7-dimethoxy isoquinolin-1-one. nih.gov Similarly, studies on the bisbenzylisoquinoline alkaloid isotetrandrine (B1672621) in rat hepatic S9 fractions indicated that hydroxylation on the isoquinoline rings is a key metabolic step. researchgate.net

Based on these findings for structurally related compounds, the biotransformation of 6-(hydroxymethyl)isoquinolin-1(2H)-one could be expected to involve oxidation of the hydroxymethyl group to a carboxylic acid or further hydroxylation on the aromatic ring.

Table 1: Examples of In Vitro Biotransformation Products of Isoquinoline Alkaloids

Parent Compound Biological System Major Reaction Type Biotransformation Product(s)
Palmatine Rat Gut Microbiota Demethylation Demethylated palmatine isomers
Tetrahydropalmatine Rat Gut Microbiota Demethylation Demethylated tetrahydropalmatine
Dehydroheliamine Cunninghamella echinulata Oxidation 3,4-dihydro-6,7-dimethoxy isoquinolin-1-one
Heliamine Aspergillus niger N-oxidation Heliamine N-oxide

The biotransformation of xenobiotics, including isoquinolinone compounds, is predominantly carried out by a suite of enzymes, with the cytochrome P450 (CYP450) superfamily playing a central role in Phase I reactions. researchgate.netnih.gov These enzymes, located primarily in the endoplasmic reticulum of hepatocytes, catalyze oxidative reactions such as hydroxylation, as well as reductions and hydrolyses. nih.gov The metabolism of various compounds can involve multiple CYP subtypes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. mdpi.com

For isoquinoline alkaloids, demethylation reactions are a key metabolic step. Computational docking studies have suggested that enzymes like sterol 14α-demethylase could be involved, with hydrophobic interactions being the main driving force for the binding of the substrate to the enzyme. nih.gov The structure of the alkaloid, particularly the presence of steric hindrance from certain structural features like a benzazepine ring, can significantly affect its ability to bind to and be metabolized by these enzymes. nih.gov

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net The enzymes responsible for these reactions include uridine (B1682114) diphospho-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs). researchgate.net For a compound like 6-(hydroxymethyl)isoquinolin-1(2H)-one, the hydroxyl group would be a prime site for glucuronidation or sulfation.

Microbial Degradation and Environmental Fate Studies

The environmental fate of isoquinoline compounds is largely determined by their susceptibility to microbial degradation. These compounds can enter the environment through various pathways, and their persistence is a key factor in their potential environmental impact. mdpi.comnih.gov

Several bacterial and fungal species have been identified that can degrade isoquinoline and its derivatives. Soil and sewage bacteria tentatively identified as Alcaligenes faecalis and Pseudomonas diminuta have been shown to utilize isoquinoline as their sole carbon source. nih.gov A key metabolite in this degradation pathway is 1-oxo-1,2-dihydroisoquinoline. nih.gov Similarly, an Acinetobacter strain isolated from creosote-contaminated soil degrades isoquinoline via 1-hydroxyisoquinoline (B23206) to ring-cleavage products and ultimately carbon dioxide. asm.org

Of particular relevance to 6-(hydroxymethyl)isoquinolin-1(2H)-one is the research on the fungus Cunninghamella elegans. This organism can transform 6-methylquinoline, a close structural analog. The primary biotransformation product is 6-hydroxymethylquinoline, formed through the oxidation of the methyl group. nih.gov The fungus also produces quinoline-6-carboxylic acid and can reduce this acid back to 6-hydroxymethylquinoline, demonstrating a reversible oxidative-reductive pathway. nih.gov These findings suggest a plausible microbial degradation pathway for 6-(hydroxymethyl)isoquinolin-1(2H)-one, likely involving the oxidation of the hydroxymethyl group to a carboxylic acid.

Table 2: Microorganisms Involved in Isoquinoline and Quinoline (B57606) Degradation

Microorganism Substrate Key Metabolite(s)
Alcaligenes faecalis Isoquinoline 1-oxo-1,2-dihydroisoquinoline
Pseudomonas diminuta Isoquinoline 1-oxo-1,2-dihydroisoquinoline
Acinetobacter sp. Isoquinoline 1-hydroxyisoquinoline

The relationship between the chemical structure of a compound and its biodegradability is a key principle in environmental science. nih.gov For aromatic compounds like isoquinolinones, the nature, number, and position of substituents on the ring system significantly influence their susceptibility to microbial attack. researchgate.net

Generally, the presence of functional groups that are common in natural products, such as hydroxyl (-OH) and carboxyl (-COOH) groups, can enhance biodegradability by providing sites for enzymatic action. Conversely, features not commonly found in nature or those that increase the chemical stability of the molecule can lead to greater persistence. For azaarenes, an increase in the degree of methylation has been observed to decrease biodegradability. researchgate.net Models for predicting biodegradability often use a group contribution approach, where specific structural fragments are assigned values that either enhance or retard degradation. researchgate.net For 6-(hydroxymethyl)isoquinolin-1(2H)-one, the presence of the hydroxymethyl group and the lactam function in the isoquinolinone ring are the key structural features that would determine its degradation pathway and rate.

Metabolic Engineering Approaches for Isoquinoline Alkaloid Biosynthesis (academic context)

Metabolic engineering offers powerful strategies to enhance the production of valuable plant-derived isoquinoline alkaloids in microbial or plant cell "biofactories". nih.gov This field aims to overcome the limitations of low yields from natural plant sources by redesigning metabolic pathways. nih.govrsc.org Benzylisoquinoline alkaloids (BIAs), a large and diverse group of compounds, are synthesized from tyrosine through a common intermediate, (S)-reticuline. ingentaconnect.comnih.gov

Several key strategies are employed in the metabolic engineering of BIA pathways:

Introduction of New Pathway Branches: Introducing genes from other organisms can create novel pathways, leading to the synthesis of new compounds or modifying existing ones. For example, expressing Coptis japonica scoulerine (B1208951) O-methyltransferase (SMT) in California poppy cells successfully altered the alkaloid profile from sanguinarine-type to berberine-type. ingentaconnect.compnas.org

Blocking Competing Pathways: Using techniques like RNA interference (RNAi) to knock down the expression of genes in competing metabolic branches can redirect metabolic flux towards the target alkaloid. nih.gov

These approaches have been instrumental in advancing the production of complex molecules like morphine, codeine, and berberine. pnas.orgresearchgate.net The continued discovery of new enzymes and transcription factors involved in these pathways, aided by genomics and metabolomics, will further expand the potential of metabolic engineering to produce a wide array of isoquinoline alkaloids for academic and industrial purposes. nih.govrsc.org

Future Research Directions and Unresolved Challenges in 6 Hydroxymethyl Isoquinolin 1 2h One Studies

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The synthesis of isoquinolinone derivatives has traditionally relied on methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.net However, these methods often require harsh conditions and may not be suitable for substrates with sensitive functional groups. Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally friendly protocols. Future research in the synthesis of 6-(hydroxymethyl)isoquinolin-1(2H)-one and its analogs should prioritize methodologies that offer higher yields, greater functional group tolerance, and improved atom economy.

Key areas for development include:

Transition Metal Catalysis: The use of catalysts based on copper, palladium, and rhodium has shown promise in the synthesis of isoquinolinones through C-H activation pathways. researchgate.netresearchgate.net Further exploration of these catalysts could lead to more direct and efficient routes to 6-(hydroxymethyl)isoquinolin-1(2H)-one, potentially reducing the number of synthetic steps and the amount of waste generated.

Photochemical and Electrochemical Methods: Light- and electricity-mediated reactions are emerging as powerful tools in organic synthesis. researchgate.net These methods can often be conducted under mild conditions and can provide access to unique reactivity patterns. Developing photochemical or electrochemical strategies for the synthesis of this compound could offer significant advantages in terms of sustainability.

Flow Chemistry: Continuous flow synthesis offers benefits such as improved safety, scalability, and reaction control. Adapting and optimizing synthetic routes for 6-(hydroxymethyl)isoquinolin-1(2H)-one in flow reactors could facilitate its large-scale production for further studies and potential applications.

Synthetic StrategyPotential Advantages
C-H ActivationFewer pre-functionalization steps, increased atom economy.
Photoredox CatalysisMild reaction conditions, novel reactivity.
Electrochemical SynthesisAvoids stoichiometric chemical oxidants/reductants.
Flow ChemistryEnhanced safety, scalability, and reproducibility.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. sapub.orgnih.gov For 6-(hydroxymethyl)isoquinolin-1(2H)-one, the integration of advanced computational approaches can accelerate the pace of discovery and provide insights that are difficult to obtain through experiments alone.

Future computational studies could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate the electronic structure, spectroscopic properties, and reactivity of 6-(hydroxymethyl)isoquinolin-1(2H)-one and its derivatives. sapub.org These calculations can help in understanding its chemical behavior and in predicting the outcomes of potential reactions.

Molecular Docking and Dynamics: To explore the potential biological activity of this compound, molecular docking simulations can be used to predict its binding affinity and mode of interaction with various protein targets. nih.gov Subsequent molecular dynamics simulations can provide a more detailed picture of the stability of the ligand-protein complex and the key interactions involved.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives of 6-(hydroxymethyl)isoquinolin-1(2H)-one and evaluating their biological activity, QSAR models can be developed. rsc.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Deeper Mechanistic Understanding of Biological Interactions

While the broader class of isoquinoline (B145761) alkaloids is known to possess a wide range of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties, the specific biological targets and mechanisms of action of 6-(hydroxymethyl)isoquinolin-1(2H)-one are largely unknown. rsc.orgnih.govnih.gov A deeper understanding of its biological interactions at the molecular level is crucial for its potential development as a therapeutic agent or a biological probe.

Key unresolved questions to be addressed include:

Identification of Molecular Targets: High-throughput screening and chemoproteomics approaches can be used to identify the specific proteins or other biomolecules that interact with 6-(hydroxymethyl)isoquinolin-1(2H)-one in cells.

Elucidation of Signaling Pathways: Once the molecular targets are identified, further studies are needed to understand how the interaction of the compound with its target modulates cellular signaling pathways. This could involve techniques such as Western blotting, qPCR, and reporter gene assays.

Structural Biology: Obtaining the crystal structure of 6-(hydroxymethyl)isoquinolin-1(2H)-one in complex with its biological target would provide invaluable information about the binding mode and the key intermolecular interactions, which can guide the rational design of improved derivatives.

Exploration of Emerging Applications in Chemical Biology and Material Science

Beyond its potential pharmacological applications, the unique structure of 6-(hydroxymethyl)isoquinolin-1(2H)-one makes it an interesting candidate for applications in chemical biology and material science. amerigoscientific.com The hydroxymethyl group provides a convenient handle for further functionalization, allowing for the attachment of fluorescent tags, affinity labels, or polymerizable groups.

Potential emerging applications include:

Chemical Biology Probes: By conjugating 6-(hydroxymethyl)isoquinolin-1(2H)-one to a fluorophore, it could be developed into a fluorescent probe for imaging specific biological processes or targets within living cells.

Functional Materials: The isoquinolinone core is a rigid, planar structure that can be incorporated into polymers or other materials to impart specific properties. amerigoscientific.com For example, isoquinoline-based polymers have been explored for their potential in creating conductive materials and optical materials. amerigoscientific.comyoutube.comyoutube.com The hydroxymethyl group could serve as a reactive site for polymerization or for grafting the molecule onto surfaces.

FieldPotential ApplicationRationale
Chemical BiologyFluorescent ProbesThe isoquinolinone scaffold can be functionalized, and the hydroxymethyl group allows for easy conjugation to reporter molecules.
Material ScienceConductive PolymersAromatic heterocyclic structures can facilitate electron transport. amerigoscientific.com
Material ScienceOptical MaterialsThe extended π-system of the isoquinolinone ring can lead to interesting photophysical properties.

Interdisciplinary Research Avenues in Isoquinolinone Chemistry

The full potential of 6-(hydroxymethyl)isoquinolin-1(2H)-one can only be realized through interdisciplinary research that brings together experts from different fields. Collaborations between synthetic organic chemists, computational chemists, biochemists, pharmacologists, and material scientists will be essential for tackling the unresolved challenges and for exploring the full range of potential applications of this promising molecule.

Future interdisciplinary research avenues could include:

Integrated Drug Discovery Platforms: Combining computational screening, chemical synthesis, and biological evaluation in an iterative manner can accelerate the discovery and optimization of new drug candidates based on the 6-(hydroxymethyl)isoquinolin-1(2H)-one scaffold.

Development of "Theranostic" Agents: These are molecules that combine therapeutic and diagnostic capabilities. By functionalizing 6-(hydroxymethyl)isoquinolin-1(2H)-one with both a therapeutic moiety and an imaging agent, it may be possible to develop theranostic agents for the simultaneous diagnosis and treatment of diseases.

Bio-inspired Materials: Nature is a rich source of inspiration for the design of new materials. youtube.com By studying the structure and function of natural isoquinoline alkaloids, it may be possible to design new bio-inspired materials with novel properties and applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(hydroxymethyl)isoquinolin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodology : Transition-metal-catalyzed cyclization of substituted 3-hydroxyphthalides or amido(hetero)arylboronic acid aldehydes is a common approach. For example, copper-catalyzed cascade reactions between 2-halobenzamides and β-keto esters under mild conditions (50–80°C, aqueous media) yield 3,4-disubstituted derivatives with >70% efficiency . Key factors include solvent polarity (e.g., DMF vs. THF), catalyst loading (5–10 mol% CuI), and stoichiometric control of β-keto esters to minimize side products.

Q. How is 6-(hydroxymethyl)isoquinolin-1(2H)-one characterized structurally, and what analytical techniques are essential for validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves the hydroxymethyl group’s position (δ 4.2–4.5 ppm for CH₂OH). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 190.0864 for C₁₀H₁₁NO₂). Single-crystal X-ray diffraction provides unambiguous confirmation of the fused bicyclic system and substituent geometry .

Q. What is the biological significance of the hydroxymethyl substituent in this compound class?

  • Methodology : The hydroxymethyl group enhances water solubility (logP reduction by ~0.5–1.0 units compared to non-polar analogs) and enables hydrogen bonding with biological targets (e.g., kinase ATP pockets). In vitro assays comparing 6-hydroxymethyl derivatives with des-methyl analogs show 2–5× increased potency in kinase inhibition (e.g., PI3K and Cdc25B), attributed to improved target binding .

Advanced Research Questions

Q. How can synthetic methods be optimized to introduce electron-withdrawing groups (EWGs) at the 6-position of isoquinolin-1(2H)-one?

  • Methodology : Transition-metal-mediated cross-coupling (e.g., Suzuki-Miyaura) using pre-functionalized boronic esters at the 6-position allows EWG introduction (e.g., -NO₂, -CF₃). Pd(PPh₃)₄ (2 mol%) in DME/H₂O (3:1) at 80°C achieves >60% yields. Steric hindrance from the hydroxymethyl group necessitates longer reaction times (24–48 hr) and excess boronic acid (1.5 eq) .

Q. How do contradictory data on the biological activity of 6-hydroxymethyl derivatives arise, and how can they be resolved?

  • Methodology : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM in PI3K inhibition) often stem from assay conditions (e.g., ATP concentration, cell line variability). Standardization using recombinant enzyme assays (fixed ATP at 100 μM) and orthogonal techniques (e.g., thermal shift assays) clarifies structure-activity relationships (SAR). For example, 6-hydroxymethyl derivatives exhibit pH-dependent activity shifts due to protonation of the hydroxymethyl group .

Q. What strategies improve the metabolic stability of 6-(hydroxymethyl)isoquinolin-1(2H)-one derivatives without compromising potency?

  • Methodology : Methylation or acetylation of the hydroxymethyl group reduces Phase II glucuronidation. For example, 6-(methoxymethyl) analogs show 3× higher half-lives in human liver microsomes (HLM t₁/₂ = 45 min vs. 15 min for parent compound). Computational docking (e.g., AutoDock Vina) identifies modifications that retain hydrogen bonding (e.g., methoxy as a bioisostere) while blocking metabolic hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.